2-(oxetan-2-yl)propan-2-ol
Description
Significance of Four-Membered Heterocycles in Contemporary Organic Synthesis
Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are increasingly utilized in organic chemistry. rsc.org Their importance stems from their inherent ring strain, which makes them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of more complex acyclic and heterocyclic structures. thermofisher.commsu.edu This reactivity, coupled with their ability to introduce specific spatial arrangements and polarity, makes them attractive motifs in the design of novel organic molecules. rsc.orgnih.gov The development of new synthetic methods to access these strained rings has further fueled their application in various fields. rsc.orgchim.it
Unique Structural Features and Reactivity Considerations of the Oxetane (B1205548) Ring System
The oxetane ring is a four-membered ether. The bond angles in the ring are compressed relative to their ideal values, leading to significant angle and torsional strain. researchgate.net This ring strain is the primary driver of the oxetane's reactivity. msu.eduresearchgate.net The carbon-oxygen bonds are polarized, making the carbon atoms susceptible to nucleophilic attack, often catalyzed by Lewis or Brønsted acids. msu.eduresearchgate.net This reactivity allows for a variety of ring-opening reactions, which can be exploited to introduce new functional groups and build molecular complexity. acs.orgacs.org Despite their reactivity, oxetanes can also be stable motifs within larger molecules, influencing physicochemical properties like polarity and solubility. nih.govacs.org The puckered conformation of the oxetane ring also provides a distinct three-dimensional structural element. acs.org
Contextualizing 2-(oxetan-2-yl)propan-2-ol within Advanced Synthetic Targets
The compound this compound incorporates both a reactive oxetane ring and a tertiary alcohol. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. smolecule.com The oxetane moiety can serve as a handle for further chemical transformations, while the tertiary alcohol can participate in various reactions or act as a hydrogen bond donor. The presence of the oxetane ring can also be used to modulate the properties of a target molecule, for instance by acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups in medicinal chemistry. thermofisher.comacs.org This strategy has been shown to improve the physicochemical and pharmacokinetic profiles of drug candidates. thermofisher.com
Overview of Research Scope and Methodological Approaches
Research involving this compound and related oxetane-containing compounds encompasses a broad range of activities. Synthetic chemists are actively developing new and more efficient methods for the preparation of substituted oxetanes. rsc.orgacs.org These methods often involve intramolecular cyclizations or cycloaddition reactions. rsc.org The reactivity of the oxetane ring is also a major area of investigation, with studies focusing on ring-opening reactions with various nucleophiles and under different catalytic conditions. researchgate.netacs.org In the context of medicinal chemistry, researchers are exploring the use of oxetane-containing building blocks to design and synthesize novel therapeutic agents. nih.govacs.org The impact of the oxetane motif on properties such as metabolic stability and aqueous solubility is a key consideration in these studies. nih.govacs.org
Properties of this compound
| Property | Value |
| Molecular Formula | C6H12O2 smolecule.com |
| Molecular Weight | 116.16 g/mol smolecule.com |
| IUPAC Name | This compound uni.lu |
| CAS Number | 1781585-34-9 sigmaaldrich.com |
Predicted Physicochemical Properties
| Property | Predicted Value |
| XlogP | 0.2 uni.lu |
| Monoisotopic Mass | 116.08373 Da uni.lu |
Structure
3D Structure
Properties
CAS No. |
1781585-34-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(oxetan-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-6(2,7)5-3-4-8-5/h5,7H,3-4H2,1-2H3 |
InChI Key |
PHTHEVSTDWSMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCO1)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Oxetan 2 Yl Propan 2 Ol
Ring-Opening Reactions of the Oxetane (B1205548) Heterocycle
The inherent ring strain of the four-membered oxetane ring (approximately 106 kcal/mol) is a key driver of its reactivity, making it susceptible to various ring-opening reactions. researchgate.net These transformations are valuable in organic synthesis as they provide access to highly functionalized acyclic compounds. The substitution pattern of 2-(oxetan-2-yl)propan-2-ol, being an unsymmetrical oxetane, plays a crucial role in determining the regioselectivity of these reactions. magtech.com.cn
Nucleophilic Ring-Opening Mechanisms
Under neutral or basic conditions, the ring-opening of this compound proceeds via a nucleophilic substitution (SN2) mechanism. Strong nucleophiles preferentially attack one of the carbon atoms adjacent to the ring oxygen. Due to steric hindrance from the bulky propan-2-ol substituent at the C2 position, the nucleophile attacks the less substituted carbon atom (C4). magtech.com.cn This process is primarily governed by steric effects. The reaction involves a backside attack by the nucleophile, leading to the cleavage of the C4-O bond and resulting in a 1,3-difunctionalized alkane.
Table 1: Nucleophilic Ring-Opening Reactions
| Nucleophile (Nu⁻) | Reaction Conditions | Product Structure |
|---|---|---|
| Organolithium (R-Li) | Aprotic Solvent (e.g., THF, Ether) | R-CH₂CH₂CH(C(CH₃)₂OH)-OH |
| Grignard Reagent (R-MgBr) | Aprotic Solvent (e.g., THF, Ether) | R-CH₂CH₂CH(C(CH₃)₂OH)-OH |
| Amine (R₂NH) | Heat | R₂N-CH₂CH₂CH(C(CH₃)₂OH)-OH |
Electrophilic and Acid-Catalyzed Ring Opening
In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which significantly activates the ring towards nucleophilic attack, even by weak nucleophiles. magtech.com.cn The mechanism shifts from a pure SN2 pathway to one with considerable SN1 character. The positive charge is better stabilized by the more substituted carbon atom (C2) due to the electron-donating effects of the alkyl groups.
Consequently, under acidic conditions, the regioselectivity is reversed compared to nucleophilic ring-opening. The nucleophile preferentially attacks the more substituted and sterically hindered C2 position. magtech.com.cn This outcome is controlled by electronic effects rather than steric factors.
Table 2: Acid-Catalyzed Ring-Opening Reactions
| Nucleophile | Acid Catalyst | Product Structure |
|---|---|---|
| Water (H₂O) | H₂SO₄ (cat.) | HO-CH(C(CH₃)₂OH)-CH₂CH₂-OH |
| Alcohol (R'OH) | Tf₂NH (cat.) | R'O-CH(C(CH₃)₂OH)-CH₂CH₂-OH |
Radical Ring-Opening Processes
While less common than ionic pathways, radical ring-opening of oxetanes has emerged as a viable synthetic strategy. researchgate.netchemrxiv.org For this compound, this can be achieved through cobalt-catalyzed processes. researchgate.net In a representative system, a Co(I) catalyst, such as Vitamin B12, reacts with the oxetane to form an alkylated cobalt complex. researchgate.net Subsequent homolytic cleavage of the cobalt-carbon bond, often induced by light, generates a C-centered radical. This radical is formed at the most substituted carbon (C2), leading to a tertiary radical intermediate that can then participate in various coupling reactions, such as Giese additions or cross-electrophile couplings. researchgate.netmagtech.com.cn
Regioselectivity and Stereospecificity in Ring Opening
The regioselectivity of the ring-opening of this compound is a direct consequence of the reaction mechanism.
Nucleophilic Conditions (SN2) : The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon (C4). The reaction proceeds with inversion of stereochemistry at the C4 position, a hallmark of the SN2 mechanism.
Acidic Conditions (SN1-like) : The reaction is regioselective for the more substituted carbon (C2), which can better stabilize the partial positive charge of the transition state. magtech.com.cn If the C2 position were a chiral center, this pathway would lead to racemization or partial inversion, depending on the lifetime of the carbocation-like intermediate.
The choice of reaction conditions—nucleophilic versus acidic—therefore provides a powerful tool for selectively forming either a primary or tertiary alcohol derivative from the same starting material.
Reactions Involving the Tertiary Alcohol Functionality
The tertiary alcohol group in this compound can undergo various derivatization reactions. A key challenge in these transformations is to achieve selective reaction at the hydroxyl group without inducing the cleavage of the sensitive oxetane ring.
Derivatization Reactions (e.g., esterification, etherification, halogenation)
Etherification: The tertiary alcohol can be converted to an ether under Brønsted acid catalysis, a process that avoids the use of strong bases which could potentially react with the oxetane ring. rsc.org For example, reacting the alcohol with another alcohol in the presence of a catalyst like triflimide (Tf₂NH) can form the corresponding ether while leaving the oxetane ring intact. rsc.orgrsc.org This reaction proceeds through a carbocation intermediate at the tertiary center.
Esterification: Standard Fischer esterification conditions (strong acid and heat) are generally incompatible with the acid-labile oxetane ring. However, esterification of the tertiary alcohol can be achieved under milder conditions. The use of an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) at low temperatures allows for the formation of the corresponding ester. Careful control of the reaction conditions is necessary to prevent side reactions involving the oxetane.
Halogenation: The hydroxyl group can be replaced by a halogen. Tertiary alcohols react relatively quickly with concentrated hydrogen halides (e.g., HCl, HBr) via an SN1 mechanism. chemguide.co.uk However, these acidic conditions can also promote the ring-opening of the oxetane. Alternative reagents that operate under milder or non-acidic conditions are often preferred. For instance, thionyl chloride (SOCl₂) in the presence of a base like pyridine can convert the alcohol to a tertiary chloride, while phosphorus tribromide (PBr₃) can be used to form the bromide. youtube.com These reagents help to avoid carbocation rearrangements and minimize oxetane degradation. youtube.com
Table 3: Derivatization of the Tertiary Alcohol
| Reaction | Reagents | Product |
|---|---|---|
| Etherification | R'-OH, Tf₂NH (cat.) | 2-(2-alkoxypropan-2-yl)oxetane |
| Esterification | R'COCl, Pyridine | 2-(oxetan-2-yl)propan-2-yl acetate |
| Halogenation (Chlorination) | SOCl₂, Pyridine | 2-(2-chloropropan-2-yl)oxetane |
Dehydration Mechanisms and Alkene Formation
The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction, proceeding primarily through an E1 (unimolecular elimination) mechanism. This is characteristic of tertiary alcohols, which can form a relatively stable carbocation intermediate. libretexts.orglibretexts.org The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemistrysteps.com Tertiary alcohols undergo dehydration under milder conditions, often at temperatures between 25°C and 80°C, compared to secondary or primary alcohols. libretexts.orglibretexts.orgunacademy.com
The E1 mechanism involves three principal steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the tertiary hydroxyl group by the acid catalyst. This converts the poor-leaving hydroxyl group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺). chemistrysteps.comjove.comjove.comtsfx.edu.au
Formation of a Carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, generating a stable tertiary carbocation. jove.comjove.comtsfx.edu.auchemguide.co.uk The stability of this carbocation is a key factor driving the E1 pathway for tertiary alcohols. tsfx.edu.au
Deprotonation and Alkene Formation: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton (β-hydrogen) from a carbon atom adjacent to the positively charged carbon. jove.comjove.com This results in the formation of a double bond and regenerates the acid catalyst. jove.comtsfx.edu.au
Due to the structure of the carbocation intermediate, deprotonation can occur from multiple adjacent carbon atoms, leading to a mixture of isomeric alkene products. chemguide.co.uk The regioselectivity of this step is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. jove.com
Interactive Table 1: Potential Alkene Products from Dehydration of this compound
| Product Name | Structure | Type of Alkene | Comments |
| 2-(oxetan-2-yl)prop-1-ene | Exocyclic | Formed by removal of a proton from one of the methyl groups. | |
| 2-(prop-2-en-2-yl)oxetane | Exocyclic | Identical to the above product. | |
| 4-methyl-2,3-dihydro-6H-oxepine | Endocyclic | Potentially formed via ring-expansion/rearrangement, though less common. | |
| 2-isopropylideneoxetane | Exocyclic | Formed by removal of a proton from the adjacent carbon within the oxetane ring (C3). |
Functional Group Interconversions at the Propan-2-ol Site
The tertiary alcohol of this compound allows for several functional group interconversions, although its reactivity is distinct from that of primary or secondary alcohols.
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions. fiveable.mequizlet.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms involving reagents like potassium dichromate(VI) or chromic acid. quizlet.com
Substitution (Conversion to Alkyl Halides): The hydroxyl group can be substituted by a halide (Cl, Br, I) in the presence of strong hydrohalic acids (HCl, HBr, HI). This reaction proceeds via an Sₙ1 mechanism due to the ability to form a stable tertiary carbocation intermediate after protonation of the -OH group. The oxetane ring's stability under these strongly acidic conditions would be a competing factor.
Esterification: While direct esterification with a carboxylic acid is acid-catalyzed and could promote dehydration, conversion to an ester can be achieved through other pathways. For example, the alcohol can be converted to an alkoxide with a strong base, which can then react with an acyl chloride. However, the basicity required could potentially affect the oxetane ring.
Interactive Table 2: Summary of Potential Functional Group Interconversions
| Reaction Type | Reagent(s) | Expected Product | Mechanism | Notes |
| Oxidation | KMnO₄, K₂Cr₂O₇/H⁺ | No reaction | - | Tertiary alcohols lack the necessary α-hydrogen for oxidation. fiveable.mequizlet.com |
| Substitution | HBr, heat | 2-(2-bromopropan-2-yl)oxetane | Sₙ1 | Proceeds via a stable tertiary carbocation. Ring-opening of oxetane is a potential side reaction under strong acid. acs.org |
| Esterification | Acyl chloride (e.g., CH₃COCl), pyridine | 1-(oxetan-2-yl)-1-methylethyl acetate | Nucleophilic Acyl Substitution | Pyridine acts as a base to neutralize the HCl byproduct. |
Chemo- and Regioselectivity in Reactions with Multiple Reactive Centers
The presence of both a tertiary alcohol and a strained oxetane ring presents challenges and opportunities for selective chemical transformations. The outcome of a reaction often depends on the choice of reagents and conditions, which can be tuned to target one functional group over the other.
Alcohol-Selective Reactions: Conditions that favor the formation of a carbocation at the tertiary center, such as moderate-temperature acid-catalyzed dehydration, will primarily involve the alcohol group. unacademy.com The oxetane ring is generally stable under these conditions.
Oxetane-Selective Reactions (Ring-Opening): The strained four-membered ether ring is susceptible to ring-opening by nucleophiles, particularly under acidic conditions which activate the ring by protonating the ether oxygen. acs.orgchemrxiv.org This reaction typically results in the formation of a 1,3-diol derivative. The regioselectivity of the nucleophilic attack on the protonated oxetane generally occurs at the less sterically hindered carbon. Under certain conditions, strong bases can also promote ring-opening. acs.org
The chemoselectivity can be controlled by reagent choice. For instance, a Brønsted acid at moderate temperatures would favor dehydration of the alcohol, while a Lewis acid or strong nucleophile might preferentially induce the ring-opening of the oxetane. rsc.org
Stability of this compound under Various Reaction Conditions
The stability of this compound is a crucial factor in its synthesis and subsequent reactions. The oxetane ring, while strained compared to larger ethers like tetrahydrofuran, exhibits considerable kinetic stability under many conditions. chemrxiv.org
Acidic Conditions: The molecule's stability in acid is conditional. While mild acidic conditions are used to selectively react at the alcohol site (dehydration), strong acids or prolonged heating can lead to the ring-opening of the oxetane to form a diol. acs.orgacs.org The stability of substituted oxetanes in acid can be unpredictable and is influenced by the substitution pattern. acs.orgnih.gov Some studies on related oxetane structures show instability in strong aqueous acid (e.g., 1 M HCl), leading to decomposition. rsc.org
Basic Conditions: The oxetane ring is generally stable under basic conditions. chemrxiv.orgrsc.org Research on similar oxetane ethers shows full recovery of the oxetane moiety after treatment with 1 M NaOH, a condition that would hydrolyze a comparable ester. rsc.org
Nucleophilic and Reducing Conditions: Oxetane ethers have demonstrated high stability in the presence of nucleophiles like sodium iodide and reducing agents such as lithium borohydride (LiBH₄). rsc.org
Thermal Stability: Studies on analogous compounds show excellent thermal stability, with high recovery after being heated to 80°C in solvents like DMSO and toluene for extended periods. rsc.org
The substitution pattern significantly impacts stability; 3,3-disubstituted oxetanes are noted to be more stable than other substitution patterns, as the substituents can sterically hinder the approach of nucleophiles to the C-O bonds. nih.gov
Interactive Table 3: Stability Profile of the Oxetane Moiety
| Condition | Reagent/Environment | Observed Stability of Oxetane Ring | Reference |
| Strong Acid | 1 M HCl, 37°C | Moderate to Low (Decomposition/Ring-Opening) | acs.orgrsc.org |
| Strong Base | 1 M NaOH, rt | High (Stable) | rsc.org |
| Nucleophiles | NaI in acetone | High (Stable) | rsc.org |
| Reducing Agents | LiBH₄ | High (Stable) | rsc.org |
| Thermal Stress | 80°C in DMSO | High (Stable) | rsc.org |
| Broad pH Range | pH 1-10 | Generally Stable (for some derivatives) | acs.org |
Advanced Spectroscopic and Structural Analysis Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-(oxetan-2-yl)propan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The chemical shifts differentiate the methyl carbons, the quaternary carbon of the propan-2-ol moiety, and the three carbons of the oxetane (B1205548) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted chemical shifts are based on typical values for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) x 2 | ~1.2 | ~25-30 |
| Quaternary Carbon (C-OH) | - | ~70-75 |
| Hydroxyl (OH) | Variable, broad singlet (~2-4) | - |
| Oxetane C2-H | ~4.8-5.0 (multiplet) | ~78-82 |
| Oxetane C3-H₂ | ~2.5-2.8 (multiplet) | ~30-35 |
| Oxetane C4-H₂ | ~4.5-4.7 (multiplet) | ~68-72 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between the protons on adjacent carbons within the oxetane ring (H2 ↔ H3 and H3 ↔ H4), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). columbia.edu This technique is essential for the definitive assignment of the carbon signals in the ¹³C NMR spectrum by linking them to their known proton counterparts. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is vital for confirming the connection between the propan-2-ol group and the oxetane ring. For example, correlations would be expected from the methyl protons to the quaternary carbon (C-OH) and to the C2 carbon of the oxetane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netsemanticscholar.org This is particularly powerful for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal the spatial proximity between the methyl groups and specific protons on the oxetane ring, helping to define the orientation of the side chain relative to the ring.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Provided |
| COSY | H2 ↔ H3, H3 ↔ H4 | - | Confirms ¹H-¹H coupling network within the oxetane ring. |
| HSQC | CH₃ ↔ C(H₃) | C(H₃) | Assigns carbon signals based on direct ¹H-¹³C attachment. |
| C2-H ↔ C2 | C2 | ||
| C3-H₂ ↔ C3 | C3 | ||
| C4-H₂ ↔ C4 | C4 | ||
| HMBC | CH₃ | C-OH, C2 | Confirms connectivity between the side chain and the ring. |
| C2-H | C-OH, C3, C4 | Provides long-range connectivity data to build the skeleton. | |
| NOESY | CH₃ ↔ C2-H, C3-H₂ | - | Elucidates through-space proximity for conformation analysis. |
While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and conformation of this compound in its crystalline state. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could precisely determine the puckering of the oxetane ring and the torsional angles of the propan-2-ol side chain within the crystal lattice, complementing data from X-ray crystallography.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an effective method for identifying functional groups and obtaining a structural fingerprint of the compound.
For this compound, key vibrational modes include:
A broad O-H stretching band for the tertiary alcohol group, typically appearing around 3600-3200 cm⁻¹.
C-H stretching vibrations for the methyl and methylene groups in the 3000-2850 cm⁻¹ region.
A characteristic C-O-C asymmetric stretching vibration for the cyclic ether (oxetane) functional group.
A C-O stretching vibration for the tertiary alcohol.
The oxetane ring itself has a distinctive ring-puckering vibration at a very low frequency, often below 100 cm⁻¹, which can be observed in the far-infrared or Raman spectrum. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group / Motion | Expected Frequency Range (cm⁻¹) | Description |
| O-H (alcohol) | 3600 - 3200 | Strong, broad stretching vibration |
| C-H (sp³) | 3000 - 2850 | Medium to strong stretching vibrations |
| C-O (alcohol) | 1200 - 1050 | Stretching vibration |
| C-O-C (ether) | 1150 - 1085 | Asymmetric stretching of the oxetane ring |
| Oxetane Ring Puckering | < 100 | Low-frequency vibration characteristic of the ring researchgate.net |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation (e.g., HRMS, MS/MS)
Mass spectrometry is a powerful analytical tool that provides information on the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound (C₆H₁₂O₂), the calculated monoisotopic mass is 116.08373 Da. uni.lu An experimental HRMS measurement confirming this value would validate the molecular formula.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The molecular ion (m/z 116) would be isolated and fragmented to produce a series of daughter ions. Plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃): Alpha-cleavage next to the tertiary alcohol oxygen could lead to the loss of a methyl group, resulting in a fragment ion at m/z 101.
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would produce an ion at m/z 98.
Cleavage of the oxetane ring: The strained four-membered ring can undergo cleavage, leading to characteristic fragments.
Formation of the [CH₃CHOH]⁺ fragment: Cleavage of the bond between the oxetane and the propan-2-ol moiety could yield a fragment analogous to that seen in propan-2-ol at m/z 45. docbrown.info
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 116 | [M]⁺˙ | [C₆H₁₂O₂]⁺˙ |
| 101 | [M - CH₃]⁺ | [C₅H₉O₂]⁺ |
| 98 | [M - H₂O]⁺˙ | [C₆H₁₀O]⁺˙ |
| 71 | [M - CH₃ - H₂O]⁺ or Ring fragment | [C₅H₇O]⁺ or [C₄H₇O]⁺ |
| 58 | Ring fragment ([C₃H₆O]⁺˙) | [C₃H₆O]⁺˙ |
| 45 | [C₂H₅O]⁺ | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺ or [C₂H₃O]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in its solid state. This technique can unambiguously determine the three-dimensional arrangement of atoms, providing precise measurements of bond lengths, bond angles, and torsional angles.
For this compound, which possesses a stereocenter at the C2 position of the oxetane ring, X-ray crystallography of a single enantiomer can determine its absolute stereochemistry. The analysis would also reveal the conformation of the molecule in the crystal lattice, including the degree of puckering in the oxetane ring. The oxetane ring is not planar; unsubstituted oxetane has a puckering angle of about 8.7°. beilstein-journals.org This angle is known to increase with substitution due to steric interactions. acs.orguni-muenchen.de Furthermore, crystallographic data would detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Table 5: Typical Structural Parameters for Substituted Oxetane Rings from Crystallographic Data
| Parameter | Typical Value Range | Reference |
| C-O Bond Length (Å) | 1.44 - 1.46 | acs.org |
| C-C Bond Length (Å) | 1.52 - 1.55 | acs.org |
| C-O-C Bond Angle (°) | ~90 - 92 | acs.org |
| C-C-C Bond Angle (°) | ~84 - 87 | acs.org |
| Ring Puckering Angle (°) | 8 - 20 | uni-muenchen.desci-hub.se |
Chiroptical Spectroscopy (e.g., Circular Dichroism, VCD) for Stereochemical Elucidation of Chiral Analogues
Since this compound is a chiral molecule, chiroptical spectroscopic methods are essential for its stereochemical analysis in solution. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. While the chromophores in this compound (C-O bonds) are weak, they can produce an ECD spectrum. The absolute configuration of an enantiomer can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. mdpi.com Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. VCD is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum of an enantiomer of this compound with spectra calculated for the (R) and (S) configurations, the absolute stereochemistry can be assigned with a high degree of confidence. mdpi.com
Theoretical and Computational Chemistry Investigations of 2 Oxetan 2 Yl Propan 2 Ol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular geometry. nih.gov
For 2-(oxetan-2-yl)propan-2-ol, these calculations would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. DFT methods, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-31G(d,p) or the correlation-consistent cc-pVDZ, are commonly employed for their balance of accuracy and computational cost. mdpi.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy for comparison. nih.gov
These calculations yield key geometric parameters. The structure of the oxetane (B1205548) ring is of particular interest due to its inherent strain. In unsubstituted oxetane, the C-C bond length is approximately 1.53 Å and the C-O bond length is 1.46 Å. acs.org The introduction of the propan-2-ol substituent is expected to cause minor distortions to these values.
Electronic structure analysis provides insights into the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electronegative oxygen atoms of the hydroxyl and ether groups as sites susceptible to electrophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
| Parameter | Description | Typical Computational Method | Predicted Outcome for this compound |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-31G(d,p)) | Provides bond lengths, bond angles, and dihedral angles. The oxetane ring is expected to be puckered. |
| Electronic Energy | The total energy of the molecule in its ground state. | DFT, Ab initio (e.g., MP2, CCSD(T)) | A key value for comparing the stability of different conformers or isomers. |
| Frontier Orbitals | The Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. | DFT | The HOMO is likely localized on the oxygen atoms. The HOMO-LUMO gap indicates chemical stability. |
| Partial Atomic Charges | The distribution of electron density among the atoms. | Mulliken, NBO, or CHELPG analysis | The oxygen atoms will have significant negative partial charges, while the hydroxyl proton will be positive. |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT | A non-zero value is expected due to the polar C-O and O-H bonds, influencing solubility and intermolecular forces. |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from rotation around single bonds, primarily the C-C bond connecting the oxetane ring and the isopropyl group, and the C-O bond of the alcohol. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers between them. researchgate.net
A potential energy surface (PES) can be mapped by systematically varying key dihedral angles and calculating the corresponding single-point energy at each step. mdpi.com For this molecule, the two most important dihedral angles would be:
τ1 (O-C-C-C): Rotation around the bond linking the oxetane ring to the tertiary carbon.
τ2 (C-C-O-H): Rotation of the hydroxyl group.
| Dihedral Angle | Description | Expected Stable Conformations |
| τ1 (O(oxetane)-C2-C(propanol)-C(methyl)) | Defines the orientation of the isopropyl group relative to the oxetane ring. | Staggered conformations that minimize steric hindrance between the methyl groups and the oxetane ring hydrogens. |
| τ2 (C2-C(propanol)-O-H) | Defines the orientation of the hydroxyl proton. | Conformations where the hydroxyl proton is either directed away from the ring or towards the oxetane oxygen to form an intramolecular hydrogen bond. |
Reaction Mechanism Modeling and Transition State Characterization for Synthetic Pathways and Reactivity
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and locating transition states (first-order saddle points on the PES). nih.gov
Synthetic Pathways: A plausible synthesis of this compound involves the nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to oxetan-2-one. Computational modeling of this reaction would involve:
Reactant Complex: Modeling the initial interaction between the Grignard reagent and the ketone.
Transition State (TS): Locating the TS for the nucleophilic attack on the carbonyl carbon. The structure and energy of this TS determine the reaction's activation barrier.
Intermediate: Characterizing the resulting magnesium alkoxide intermediate.
Product: Modeling the final protonation step to yield the tertiary alcohol. Frequency calculations are performed to confirm the nature of each stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reactivity Modeling: The characteristic reactivity of oxetanes involves acid-catalyzed ring-opening. researchgate.net Modeling this process for this compound would clarify the regioselectivity of the nucleophilic attack. The mechanism involves:
Protonation: The oxetane oxygen acts as a Lewis base, and its protonation by an acid catalyst would be the initial step. nih.gov
Nucleophilic Attack: A nucleophile can then attack either the C2 or C4 carbon of the protonated oxetane.
Transition States: Locating the transition states for both possible pathways (attack at C2 vs. C4). Comparing the activation energies (ΔG‡) for these two transition states would predict the major product, explaining the regioselectivity of the ring-opening reaction.
| Computational Step | Purpose | Key Information Obtained |
| Geometry Optimization | Find the lowest energy structures of reactants, intermediates, transition states, and products. | Bond lengths, angles, and overall structure of stationary points. |
| Transition State Search | Locate the highest energy point along the lowest energy reaction path. | The structure of the transition state and the activation energy (Ea). |
| Frequency Calculation | Characterize stationary points and calculate zero-point vibrational energy (ZPVE). | Confirms minima (0 imaginary frequencies) and transition states (1 imaginary frequency). Provides thermodynamic corrections. |
| Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway from the transition state to the connected reactant and product. | Confirms that the identified TS connects the desired reactant and product. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach. liverpool.ac.uk Calculations are typically performed on the optimized geometry of the molecule. The computed absolute magnetic shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. DFT-based methods can often predict ¹H chemical shifts with a root-mean-square error of 0.2–0.4 ppm. nih.gov Such predictions would be invaluable for assigning the specific signals in the experimental spectrum of this compound, especially for the diastereotopic protons on the oxetane ring.
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations, performed after a geometry optimization, yield a set of harmonic frequencies. researchgate.net Due to the neglect of anharmonicity and other systematic errors in the theoretical model, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These calculations would allow for the assignment of key vibrational modes, such as the O-H stretch of the alcohol, the C-O-C asymmetric stretch of the strained oxetane ring, and various C-H bending and stretching modes.
| Parameter | Computational Method | Predicted Information for this compound |
| ¹H NMR Chemical Shifts | DFT (GIAO method) | Predicted shifts for all protons, helping to assign signals for the methyl groups, the oxetane ring protons, and the hydroxyl proton. |
| ¹³C NMR Chemical Shifts | DFT (GIAO method) | Predicted shifts for all six carbon atoms, distinguishing between the methyl, quaternary, and oxetane carbons. |
| Vibrational Frequencies (IR/Raman) | DFT (Harmonic frequency analysis) | Prediction of key absorption bands: O-H stretch (~3400-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and the characteristic C-O-C ether stretch of the oxetane ring (~980 cm⁻¹). |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanics describes the molecule in isolation or with simple solvent models, Molecular Dynamics (MD) simulations are used to study its behavior in a complex, explicit solvent environment over time. nih.gov MD simulations model the system using a classical force field, which defines the potential energy of the system as a function of atomic positions.
For this compound, MD simulations could be performed in various solvents (e.g., water, methanol, chloroform) to investigate:
Solvent Effects on Conformation: The presence of solvent molecules can influence the conformational preferences of the solute. For example, in a polar protic solvent like water, intermolecular hydrogen bonds with the solvent might compete with and disrupt the intramolecular hydrogen bond between the hydroxyl group and the oxetane oxygen. researchgate.net
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed using radial distribution functions (RDFs). An RDF for the solvent oxygen atoms around the hydroxyl hydrogen would provide detailed information on the hydrogen-bonding structure in the first solvation shell. researchgate.net
Intermolecular Interactions: Simulations of multiple solute molecules can be used to study aggregation and the nature of intermolecular forces, such as hydrogen bonding between the hydroxyl group of one molecule and the oxetane oxygen of another, which would govern the liquid-state properties of the compound.
| Simulation Parameter/Analysis | Description | Application to this compound |
| Force Field | A set of parameters (e.g., OPLS-AA, CHARMM, AMBER) that defines the potential energy function for the system. | A suitable force field would be chosen or parameterized to accurately represent the intramolecular and intermolecular interactions of the molecule. |
| Solvent Model | An explicit representation of solvent molecules in a simulation box (e.g., TIP3P for water). | Simulations in different solvents would reveal how the environment affects molecular conformation and interactions. |
| Radial Distribution Function (RDF) | A function that describes the probability of finding a particle at a distance r from another particle. | Used to analyze the solvation shell structure, for instance, the arrangement of water molecules around the hydroxyl and ether oxygen atoms. |
| Hydrogen Bond Analysis | An analysis of the simulation trajectory to identify the formation, lifetime, and dynamics of hydrogen bonds. | Quantifies the balance between intra- and intermolecular hydrogen bonding in different solvents. |
Stereochemical Models and Enantioselectivity Prediction
The C2 carbon of the oxetane ring in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Computational chemistry can be used to build stereochemical models that explain and predict the outcome of enantioselective reactions. nih.gov
For example, consider an enantioselective synthesis where a prochiral precursor is converted to a single enantiomer of the product in the presence of a chiral catalyst. One such reaction could be the enantioselective desymmetrization of a 2,2-disubstituted oxetane via ring-opening. nih.gov Computational modeling can predict the enantioselectivity by comparing the transition states leading to the (R) and (S) products.
The process involves:
Modeling the interaction of the substrate with the chiral catalyst for both possible reaction pathways.
Locating the stereodetermining transition states for the formation of both the (R) and (S) enantiomers. These are diastereomeric transition states with different energies.
Calculating the Gibbs free energies of activation (ΔG‡) for both pathways.
The difference in these activation energies (ΔΔG‡ = ΔG‡(major) - ΔG‡(minor)) is directly related to the enantiomeric excess (ee) of the reaction through the Eyring equation. A larger ΔΔG‡ corresponds to higher predicted enantioselectivity.
These models, often based on DFT calculations, provide a structural rationale for the observed stereochemical outcome by identifying the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the catalyst and the substrate in the transition state that favor one pathway over the other. nih.gov
Applications of 2 Oxetan 2 Yl Propan 2 Ol As a Chemical Building Block and Precursor
Utilization in the Synthesis of Complex Organic Molecules
The structure of 2-(oxetan-2-yl)propan-2-ol presents intriguing possibilities for its use in the synthesis of complex organic molecules. smolecule.com The strained oxetane (B1205548) ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a 1,3-diol functionality into a target molecule. This feature is particularly useful in natural product synthesis and medicinal chemistry, where polyol fragments are common motifs.
Researchers can leverage the reactivity of the oxetane ring to construct intricate molecular architectures. For instance, under acidic conditions, the oxetane can be opened by a variety of nucleophiles, such as alcohols, amines, and thiols, to afford functionalized 1,3-diols. The tertiary alcohol group can also be functionalized or used to direct subsequent reactions, adding another layer of synthetic utility. While specific examples of its direct use in the total synthesis of complex natural products are not yet extensively documented in publicly available literature, its potential as a key intermediate is recognized within the synthetic chemistry community.
Role as a Monomer or Initiator in Polymer Chemistry (e.g., Ring-Opening Polymerization)
The strained nature of the oxetane ring in this compound makes it a suitable candidate for ring-opening polymerization (ROP). smolecule.com In this process, the oxetane ring opens and links with other monomer units to form a polymer chain. The presence of the hydroxyl group offers a potential initiation site for the polymerization, or it can be functionalized to introduce other initiating groups.
Cationic ring-opening polymerization is a common method for polymerizing oxetanes. The polymerization can be initiated by strong acids or other cationic species, which activate the oxygen atom of the oxetane ring and facilitate nucleophilic attack by another monomer unit. The resulting polymers, polyethers, can possess unique properties depending on the substituents on the polymer backbone. The tertiary alcohol moiety of this compound could impart specific characteristics, such as increased hydrophilicity or sites for post-polymerization modification, to the resulting polymer.
While the investigation of this compound as a monomer or initiator is an active area of research, detailed studies on its specific polymerization kinetics and the properties of the resulting polymers are still emerging. smolecule.com
Development of Novel Linkers and Scaffolds in Material Science
In material science, there is a continuous search for novel molecular components to create materials with tailored properties. The bifunctional nature of this compound makes it an attractive candidate for the development of new linkers and scaffolds. The oxetane ring and the tertiary alcohol can be independently functionalized to connect different molecular entities or to build up larger, well-defined architectures.
Functionalization for Supramolecular Assemblies
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form large, organized assemblies. The hydroxyl group of this compound is capable of forming hydrogen bonds, a key interaction in the formation of many supramolecular structures.
By modifying the molecule with other recognition motifs, such as aromatic rings or charged groups, it is possible to design and synthesize building blocks for self-assembling systems. The oxetane ring can also play a role in directing the assembly process through steric interactions or by providing a polar microenvironment. The development of supramolecular assemblies based on this compound could lead to new materials for applications in areas such as drug delivery, sensing, and catalysis.
Precursor to Other Heterocyclic Systems via Rearrangement or Ring-Opening/Recyclization
The strained oxetane ring of this compound can serve as a synthetic precursor to other heterocyclic systems through rearrangement or ring-opening/recyclization reactions. Under acidic or thermal conditions, the oxetane ring can undergo rearrangements to form other four- or five-membered heterocyclic structures. nih.gov
For instance, acid-catalyzed rearrangement could lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. nih.gov Alternatively, the ring can be opened by a nucleophile, and the resulting intermediate can then undergo an intramolecular cyclization to form a new heterocyclic ring. This strategy provides a powerful tool for the synthesis of a diverse range of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. The specific reaction conditions and the nature of the substituents will determine the outcome of these transformations, offering a wide scope for synthetic exploration.
Analytical and Process Control Considerations in Research Scale
Chromatographic Method Development for Purity Analysis and Separation (e.g., GC, HPLC, Chiral HPLC)
Chromatography is an indispensable tool for assessing the purity of 2-(oxetan-2-yl)propan-2-ol and for separating it from starting materials, byproducts, and potential stereoisomers. The choice of technique depends on the volatility of the compound and the specific analytical goal.
Gas Chromatography (GC): Given its expected volatility, gas chromatography is a suitable method for the routine purity analysis of this compound. purdue.eduodinity.com A flame ionization detector (FID) would provide high sensitivity for this organic analyte. The method would involve vaporizing a sample, which is then carried by an inert gas through a column containing a stationary phase. youtube.com Separation is achieved based on the differential partitioning of components between the mobile and stationary phases. For a tertiary alcohol like this, a mid-polarity stationary phase is often optimal to achieve good peak shape and resolution from potential impurities. odinity.com An internal standard, such as n-propanol, can be used to ensure accurate quantification by minimizing errors from injection volume variability. truman.edu
High-Performance Liquid Chromatography (HPLC): While GC is effective, HPLC offers versatility, particularly for less volatile impurities or when derivatization is undesirable. Due to the compound's polarity and lack of a strong UV chromophore, standard reversed-phase HPLC may be challenging. However, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal Phase (NP) chromatography would be more appropriate. NP-HPLC, using a polar stationary phase (e.g., silica) and a non-polar mobile phase, is well-suited for separating polar, non-ionic compounds. The oxetane (B1205548) moiety can also influence chromatographic behavior, and its impact on solubility and lipophilicity is a key consideration in method development. sci-hub.se
Chiral HPLC: this compound possesses a stereocenter at the C2 position of the oxetane ring, meaning it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. Chiral HPLC is the predominant method for this purpose. ceon.rs This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ceon.rs Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of racemates, including alcohols. researchgate.netmdpi.com The mobile phase typically consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as ethanol or isopropanol. ceon.rsnih.gov The choice and concentration of the alcohol modifier can significantly impact the resolution and elution order of the enantiomers. mdpi.com
Table 1: Proposed Chromatographic Conditions for Analysis of this compound
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Analytical Goal |
|---|---|---|---|---|
| Gas Chromatography (GC) | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium or Nitrogen | Flame Ionization (FID) | Purity assessment, quantification of volatile impurities. |
| Normal Phase HPLC (NP-HPLC) | Silica or Diol-based | Hexane / Isopropanol gradient | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Purity assessment for non-volatile impurities. |
| Chiral HPLC | Immobilized Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane / Isopropanol (e.g., 90:10 v/v) | UV (at low wavelength) or Chiral Detector (e.g., CD) | Separation and quantification of enantiomers (enantiomeric excess). |
Spectroscopic Monitoring of Reaction Progress
Real-time, in-situ monitoring of chemical reactions is a cornerstone of modern process control, enabling improved understanding of reaction kinetics, detection of intermediates, and identification of the reaction endpoint. This minimizes the formation of impurities and ensures process safety, which is particularly important for potentially exothermic reactions like Grignard additions. hzdr.de
A plausible and atom-economical synthesis of this compound involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to the ketone functionality of a precursor, 2-acetyloxetane.
In-situ Fourier-Transform Infrared (FTIR) or Raman Spectroscopy can be used to monitor this transformation directly within the reaction vessel. researchgate.net An attenuated total reflectance (ATR) probe immersed in the reaction mixture can continuously collect spectra. The progress of the reaction can be tracked by observing the disappearance of the reactant's characteristic vibrational bands and the simultaneous appearance of the product's bands. Specifically, the strong carbonyl (C=O) stretching band of the 2-acetyloxetane starting material would be monitored, while the appearance of the broad hydroxyl (O-H) stretching band of the tertiary alcohol product would signify its formation. researchgate.net This real-time data allows for precise determination of when the reaction is complete, preventing unnecessary heating or extended reaction times.
Table 2: Spectroscopic Markers for Monitoring the Synthesis of this compound
| Compound | Functional Group | Characteristic Spectroscopic Signal (FTIR/Raman) | Observation During Reaction |
|---|---|---|---|
| 2-Acetyloxetane (Reactant) | Ketone (C=O) | ~1715 cm⁻¹ | Signal decreases and eventually disappears. |
| This compound (Product) | Tertiary Alcohol (O-H) | Broad band, ~3200-3600 cm⁻¹ | Signal appears and increases in intensity. |
Green Chemistry Metrics and Atom Economy in Synthetic Routes
The principles of green chemistry are integral to modern synthetic design, aiming to create processes that are efficient, safe, and environmentally benign. ctfassets.net Evaluating a synthetic route using green chemistry metrics provides a quantitative measure of its sustainability.
Atom Economy: Developed by Barry Trost, atom economy is a fundamental metric that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jk-sci.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.com
For the proposed synthesis of this compound from 2-acetyloxetane and methylmagnesium bromide, the reaction is an addition reaction, which is inherently atom-economical. jk-sci.com
Reaction: C₅H₈O₂ (2-acetyloxetane) + CH₃MgBr (methylmagnesium bromide) → C₆H₁₃BrMgO₂ (intermediate) Workup: C₆H₁₃BrMgO₂ + H₂O → C₆H₁₂O₂ (product) + Mg(OH)Br (byproduct)
Other Green Metrics: While atom economy is a useful theoretical measure, other metrics provide a more holistic view of a process's environmental impact.
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is defined as the total mass of waste generated per unit mass of product. syrris.com It provides a direct measure of the waste produced, with a lower E-Factor indicating a greener process. The pharmaceutical industry often has high E-Factors due to multi-step syntheses and extensive use of solvents for reaction and purification. syrris.com
Process Mass Intensity (PMI): This metric, widely adopted by the pharmaceutical industry, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. rsc.orgmdpi.com PMI provides a complete picture of the resources required and waste generated, making it a powerful tool for identifying opportunities to improve process efficiency and reduce environmental footprint. ctfassets.netresearchgate.net
Table 3: Green Chemistry Metrics for a Synthetic Route
| Metric | Formula | Focus | Ideal Value | Application to Synthesis |
|---|---|---|---|---|
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | Theoretical efficiency of atom incorporation. kccollege.ac.in | 100% | Highlights the efficiency of the core chemical transformation. Addition reactions generally have high atom economy. |
| E-Factor | Total Waste (kg) / Product (kg) | Actual waste produced by the process. | 0 | Accounts for byproducts, solvent losses, and purification waste, providing a practical measure of environmental impact. |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | Overall process efficiency, including all materials. | 1 | A holistic metric that encourages reduction in solvents and auxiliary materials, which often constitute the bulk of mass in a process. |
Q & A
Q. Basic
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().
- Waste Disposal: Segregate chemical waste and consult professional disposal services to prevent environmental contamination ().
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain access to safety data sheets (SDS) for reference .
How can this compound be utilized as a building block in drug design?
Advanced
The oxetane ring enhances metabolic stability and solubility in drug candidates. For example, details its incorporation into imidazole derivatives targeting the GLP1 receptor for obesity treatment. To design analogs:
Perform molecular docking to assess binding affinity.
Conduct structure-activity relationship (SAR) studies by modifying substituents on the oxetane or propanol moieties.
Use in vitro assays (e.g., receptor activation assays) to validate efficacy.
Computational tools like Mercury () can analyze crystal packing interactions to optimize solubility .
How should researchers resolve contradictions in spectral data during synthesis?
Q. Advanced
- Replicate Experiments: Follow Beilstein Journal guidelines () to ensure reproducibility. Document reaction conditions (temperature, catalysts) meticulously.
- Cross-Validate Techniques: Combine NMR, MS, and X-ray data. For ambiguous results, use dynamic NMR or variable-temperature studies to probe conformational dynamics.
- Computational Aids: Compare experimental IR/Raman spectra with DFT-simulated spectra. Tools like Mercury () can identify crystallographic discrepancies .
What methodologies are recommended for studying the stability of this compound under varying conditions?
Q. Advanced
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Hydrolytic Stability: Expose the compound to buffered solutions (pH 1–13) and monitor degradation via HPLC.
- Photostability: Use UV-Vis spectroscopy under controlled light exposure.
- Accelerated Aging: Store samples at elevated temperatures (40–60°C) and assess stability over time. Reference NIST data () for comparative benchmarks .
How can computational tools enhance the study of this compound’s intermolecular interactions?
Q. Advanced
- Mercury Software (): Analyze crystal structures for hydrogen bonding, π-π interactions, and packing motifs.
- Molecular Dynamics (MD): Simulate solvation effects and membrane permeability.
- Docking Studies: Predict binding modes with biological targets (e.g., enzymes, receptors).
These methods guide the rational design of derivatives with improved pharmacokinetic properties .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Q. Advanced
- Reaction Exotherms: Use calorimetry to optimize heat dissipation in large batches.
- Purification: Transition from column chromatography to recrystallization or distillation for cost-effectiveness.
- Yield Optimization: Screen catalysts (e.g., Lewis acids) and solvents using Design of Experiments (DoE).
Refer to industrial-scale methodologies in patents () for insights into process optimization .
How does the oxetane ring influence the compound’s physicochemical properties?
Basic
The oxetane ring increases polarity (improving aqueous solubility) and metabolic stability by resisting oxidative degradation. Its strained geometry enhances conformational rigidity , which can improve target binding. Researchers should quantify these effects via logP measurements and cytochrome P450 inhibition assays .
What strategies are effective in troubleshooting failed coupling reactions involving this compound?
Q. Advanced
- Catalyst Screening: Test palladium, copper, or nickel catalysts for cross-coupling efficiency.
- Protecting Groups: Temporarily protect hydroxyl groups to prevent side reactions.
- Reaction Monitoring: Use in-situ FTIR or LC-MS to identify intermediates.
- Solvent Optimization: Switch from polar aprotic (e.g., DMF) to ethereal solvents (e.g., THF) to reduce steric hindrance.
Cross-reference synthetic protocols from patents () for troubleshooting guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
